molecular formula C14H11N3O4S B7478174 3-(1H-indazol-6-ylsulfamoyl)benzoic acid

3-(1H-indazol-6-ylsulfamoyl)benzoic acid

Cat. No.: B7478174
M. Wt: 317.32 g/mol
InChI Key: HKIKTMMKFUPCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indazol-6-ylsulfamoyl)benzoic acid is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications. The compound features a benzoic acid moiety linked to an indazole ring through a sulfamoyl group, making it a unique structure with potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-6-ylsulfamoyl)benzoic acid typically involves the formation of the indazole ring followed by the introduction of the sulfamoyl and benzoic acid groups. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acids under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-6-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indazol-6-ylsulfamoyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-indazol-6-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indazol-6-ylsulfamoyl)benzoic acid is unique due to its specific combination of the indazole ring, sulfamoyl group, and benzoic acid moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(1H-indazol-6-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-14(19)9-2-1-3-12(6-9)22(20,21)17-11-5-4-10-8-15-16-13(10)7-11/h1-8,17H,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIKTMMKFUPCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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